molecular formula C16H24O4S B3291944 8-Nonyn-1-ol, 4-methylbenzenesulfonate CAS No. 87462-64-4

8-Nonyn-1-ol, 4-methylbenzenesulfonate

Cat. No.: B3291944
CAS No.: 87462-64-4
M. Wt: 312.4 g/mol
InChI Key: APYFHOZLNBHIED-UHFFFAOYSA-N
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Description

“8-Nonyn-1-ol, 4-methylbenzenesulfonate” is a chemical compound with the molecular formula C16H22O3S . It is also known as Non-8-yn-1-yl 4-methylbenzenesulfonate .

Scientific Research Applications

Molecular Studies and Spectroscopy

  • Ab Initio Quantum Chemical Studies : The 4-methylbenzenesulfonate anion, a component of 8-Nonyn-1-ol, 4-methylbenzenesulfonate, was explored using ab initio quantum chemical methods. These studies included the recording of IR and Raman spectra, providing insights into the molecular structure and vibrational modes of the compound, which is valuable for understanding its chemical properties and interactions (Ristova et al., 1999).

Chemical Synthesis and Reactivity

  • Synthesis of Alkylidenecyclopropanes : Research into the synthesis of 1-vinylcyclopropyl 4-methylbenzenesulfonate, a related compound, highlights its importance for the economical synthesis of alkylidenecyclopropanes. These compounds are crucial for developing a variety of alicyclic systems through metal-catalyzed reactions (Ojo et al., 2014).

Crystallography and Solid-State Chemistry

  • Crystallographic Analysis : Studies on the crystal structure of salts containing the 4-methylbenzenesulfonate anion provide detailed insights into their solid-state properties, such as molecular geometry and hydrogen bonding patterns (Babu et al., 2014).

Supramolecular Chemistry and Noncovalent Interactions

  • Exploration of Noncovalent Interactions : Research on 4-formylphenyl 4-methylbenzenesulfonate and similar compounds has shed light on the role of noncovalent interactions, such as hydrogen bonds and π-π interactions, in supramolecular structures. These interactions are critical for understanding molecular assembly and design in chemistry (Andleeb et al., 2018).

Materials Science and Corrosion Inhibition

  • Corrosion Inhibition Studies : The study of 3-(4-Iodophenyl)-2-imino-2,3-dihydrobenzo[d]oxazol-5-yl 4-methylbenzenesulfonate demonstrates its efficacy as a corrosion inhibitor for metals in acidic mediums. This research is vital for developing new materials that can resist corrosion in industrial applications (Ehsani et al., 2015).

Fluorescence and Sensing Applications

  • Fluorescent Probe Development : O-2,4-dinitrobenzensulfonate of 1,3-bis(bispyridin-2yliminoisoindolin-4-ol, a compound structurally related to 4-methylbenzenesulfonate, has been developed as a novel fluorescent probe. This probe is significant for detecting hydrogen sulfide, showing strong red fluorescence with a large Stokes shift, indicating potential applications in biological sensing and imaging (Chen et al., 2015).

Industrial Applications

  • Lubricating Oil Antioxidant Additives : Research into quinazolones, such as 4-(4-oxo-4H-benzo[d][1,3]oxazin-2-yl)phenyl-4-methylbenzenesulfonate, has shown their effectiveness as antioxidant additives for lubricating oils. This research is essential for enhancing the performance and longevity of industrial oils (Habib et al., 2014).

Safety and Hazards

The safety data sheet for “8-Nonyn-1-ol” suggests that it should be handled with care. If inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . If it comes into contact with the skin, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water and do not induce vomiting . Always call a doctor or Poison Control Center immediately in case of exposure .

Properties

IUPAC Name

4-methylbenzenesulfonic acid;non-8-yn-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O.C7H8O3S/c1-2-3-4-5-6-7-8-9-10;1-6-2-4-7(5-3-6)11(8,9)10/h1,10H,3-9H2;2-5H,1H3,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APYFHOZLNBHIED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C#CCCCCCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30832336
Record name 4-Methylbenzene-1-sulfonic acid--non-8-yn-1-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30832336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87462-64-4
Record name 4-Methylbenzene-1-sulfonic acid--non-8-yn-1-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30832336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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